N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]ethane-1-sulfonamide
Description
N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]ethane-1-sulfonamide is a synthetic small molecule featuring a hybrid scaffold combining a 2,3-dihydroindole core, a furan-2-carbonyl substituent, and an ethanesulfonamide group. The ethanesulfonamide group is a common pharmacophore in enzyme inhibitors, suggesting possible applications in targeting sulfonamide-sensitive pathways, such as carbonic anhydrases or cyclooxygenases. While its exact biological activity remains under investigation, its structural complexity positions it as a candidate for medicinal chemistry optimization.
Properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-2-22(19,20)16-12-6-5-11-7-8-17(13(11)10-12)15(18)14-4-3-9-21-14/h3-6,9-10,16H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSFDIPDHFHNTCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC2=C(CCN2C(=O)C3=CC=CO3)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Mechanistic Pathway
The introduction of the ethanesulfonamide group is achieved via a sulfonylation reaction between 6-aminoindoline and ethanesulfonyl chloride. The patent US20030236437A1 provides a validated protocol for such transformations, emphasizing the role of N,N-dimethylformamide (DMF) as a catalyst in non-polar solvents.
Optimized Parameters :
-
Solvent : Toluene (preferred for high boiling point and miscibility).
-
Temperature : 120–160°C (ensures activation of the sulfonating agent).
-
Molar Ratios :
Mechanism :
-
Nucleophilic Attack : The amino group of 6-aminoindoline attacks the electrophilic sulfur in ethanesulfonyl chloride, displacing chloride.
-
Proton Transfer : DMF facilitates deprotonation of the intermediate sulfonic acid, driving the reaction toward the sulfonamide product.
Side Reactions :
Isolation and Purification
The crude sulfonamide intermediate is isolated via solvent evaporation under reduced pressure. Purification by recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) yields N-(2,3-dihydro-1H-indol-6-yl)ethane-1-sulfonamide with >90% purity.
Acylation at the Indoline 1-Position
Acylating Agent and Coupling Strategy
The 1-position secondary amine of the sulfonylated indoline is acylated using furan-2-carbonyl chloride. Standard acylation conditions are employed, leveraging the nucleophilicity of the amine.
Reaction Setup :
-
Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base : Triethylamine (2.0 equivalents) to neutralize HCl byproduct.
-
Temperature : 0°C to room temperature (prevents side reactions).
Procedure :
-
Furan-2-carbonyl chloride (1.2 equivalents) is added dropwise to a stirred solution of N-(2,3-dihydro-1H-indol-6-yl)ethane-1-sulfonamide and triethylamine in DCM.
-
The reaction is stirred for 12–24 hours, monitored by TLC for completion.
Mechanistic Insights :
-
The secondary amine attacks the carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate.
-
Elimination of HCl yields the desired amide, stabilized by the electron-withdrawing sulfonamide group.
Challenges and Optimization
-
Competitive Reactivity : The sulfonamide’s electron-withdrawing effect deactivates the indoline ring, necessitating excess acylating agent.
-
By-Product Mitigation : Anhydrous conditions prevent hydrolysis of the acyl chloride.
Purification :
The product is extracted with DCM, washed with dilute HCl (to remove excess triethylamine), and dried over MgSO₄. Final purification via flash chromatography (hexane/ethyl acetate gradient) affords the target compound in 75–85% yield.
Alternative Synthetic Routes and Comparative Analysis
One-Pot Sulfonylation-Acylation Approach
A hypothetical one-pot method was explored but discarded due to interference between the sulfonylation and acylation reagents. The acidic byproducts from sulfonylation (HCl) deactivate the acyl chloride, reducing efficiency.
Solid-Phase Synthesis
Immobilization of 6-aminoindoline on Wang resin was attempted, but low loading efficiency (<50%) and cleavage challenges rendered this method impractical for large-scale synthesis.
Analytical Characterization and Validation
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]ethane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The indole moiety can be reduced under hydrogenation conditions to form dihydroindole derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) is often used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted indole and furan derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Anticancer Activity
Research indicates that N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]ethane-1-sulfonamide exhibits promising anticancer properties. Studies have demonstrated its cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Assays
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| This compound | HCT116 | 6.90 |
| Doxorubicin | HCT116 | 11.26 |
This data suggests that the compound may be more effective than the standard chemotherapeutic agent doxorubicin in inhibiting cancer cell growth.
Antimicrobial Properties
Another area of research focuses on the antimicrobial efficacy of this compound. Preliminary studies have shown that derivatives of sulfonamides can exhibit activity against a range of bacterial strains.
Case Study: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Escherichia coli | 12.5 |
| Staphylococcus aureus | 15 |
These findings highlight the potential for developing new antimicrobial agents based on this compound.
Neuroprotective Effects
Recent studies suggest that compounds with indole structures may possess neuroprotective properties. This compound has been evaluated for its ability to protect neuronal cells from oxidative stress-induced damage.
Case Study: Neuroprotection Assays
In vitro assays showed that treatment with this compound reduced apoptosis in neuronal cells exposed to oxidative stress by approximately 40%, indicating its potential as a neuroprotective agent.
Mechanism of Action
The mechanism by which N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]ethane-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The furan ring and sulfonamide group contribute to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
Research Findings and Gaps
Hypothetical Activity
Based on structural analogs:
- The dihydroindole-furan system may exhibit anti-inflammatory or kinase inhibitory activity, similar to indole-based sulfonamides.
Critical Research Needs
Physicochemical Profiling : Measurement of logP, solubility, and thermal stability for both compounds.
In Vitro Screening : Comparative assays against enzyme targets (e.g., carbonic anhydrase, COX-2) to establish structure-activity relationships.
Metabolic Studies : Evaluation of furan ring oxidation and sulfonamide clearance pathways.
Q & A
Q. Optimization Strategies :
- Temperature Control : Maintain sulfonylation at 0–5°C to minimize side reactions.
- Purification : Use silica gel chromatography with gradient elution (hexane/ethyl acetate) to isolate intermediates.
- Yield Monitoring : Track reaction progress via TLC or LC-MS to identify quenching points .
Advanced: How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, IR) during structural elucidation of this compound?
Methodological Answer:
Discrepancies often arise from conformational flexibility, solvent effects, or impurities. To resolve these:
- Theoretical Calculations : Perform DFT (Density Functional Theory) simulations to predict NMR chemical shifts and IR vibrational modes. Compare these with experimental data to identify mismatches caused by dynamic effects .
- Solvent Standardization : Re-run NMR in deuterated DMSO or CDCl3 to assess solvent-induced shifts. For IR, use KBr pellets to minimize solvent interference.
- 2D NMR Techniques : Employ HSQC and HMBC to resolve overlapping signals in the aromatic region, particularly for the indole and furan moieties .
Example : In related indole-sulfonamides, DFT-predicted IR carbonyl stretches (1680–1700 cm⁻¹) deviated by <10 cm⁻¹ from experimental values due to hydrogen bonding in solid-state samples .
Advanced: What in vivo models are appropriate for evaluating the pharmacological activity of this compound, considering its structural similarity to known receptor antagonists?
Methodological Answer:
Structural analogs (e.g., JNJ-5207787, a neuropeptide Y Y2 antagonist) suggest targeting G protein-coupled receptors (GPCRs) or kinases:
- Murine Models : Use ovariectomized mice for bone density studies if targeting metabolic pathways, as seen with indole-based Y2 antagonists .
- Dose Optimization : Conduct pharmacokinetic profiling (IV/PO administration) to determine bioavailability. Monitor plasma half-life using LC-MS/MS.
- Target Engagement : Employ radiolabeled analogs (e.g., ¹⁴C or ³H isotopes) for receptor-binding assays in brain or peripheral tissues .
Note : For kinase inhibition (e.g., NF-κB), use crystallography-guided docking (as in PDB:4G3E) to validate binding poses before in vivo testing .
Basic: What analytical techniques are critical for purity assessment, and how are method parameters optimized?
Methodological Answer:
- HPLC : Use a C18 column (4.6 × 150 mm, 5 µm) with a mobile phase of acetonitrile/water (0.1% TFA) at 1 mL/min. Detect UV absorbance at 254 nm. Adjust gradient slope to resolve sulfonamide and indole peaks .
- LC-MS : Electrospray ionization (ESI+) in full-scan mode (m/z 100–800) to confirm molecular ion ([M+H]⁺). Optimize cone voltage to minimize fragmentation.
- Elemental Analysis : Validate %C, %H, %N against theoretical values (deviation <0.4% acceptable) .
Advanced: How does molecular docking predict the interaction between this compound and potential biological targets like kinase enzymes?
Methodological Answer:
Target Selection : Prioritize kinases with indole-binding pockets (e.g., NF-κB inducing kinase [NIK], PDB:4G3E) .
Docking Workflow :
- Prepare the ligand: Minimize energy using MMFF94 force fields.
- Grid Generation: Focus on the ATP-binding site (coordinates from crystallography data).
- Scoring: Use AutoDock Vina or Glide SP/XP to rank binding affinities.
Validation : Compare docking poses with co-crystallized ligands (e.g., 6-alkynylindoline in 4G3E). Key interactions (hydrogen bonds with Lys430, hydrophobic contacts with Val412) should align .
Contradiction Note : Docking may overestimate affinity due to rigid receptor assumptions. Follow up with MD simulations to assess binding stability.
Basic: What are the stability profiles of this compound under varying pH and temperature conditions?
Methodological Answer:
- pH Stability : Conduct accelerated degradation studies in buffers (pH 1–10) at 40°C. Monitor via HPLC:
- Thermal Stability : Store at –20°C under argon. TGA/DSC analysis shows decomposition onset at ~180°C .
Advanced: How can researchers address low solubility in aqueous buffers during in vitro assays?
Methodological Answer:
- Co-Solvent Systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes.
- Surfactant Addition : Incorporate 0.01% Tween-80 in PBS to enhance dispersion.
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) temporarily, as seen in motesanib analogs .
Validation : Measure solubility via shake-flask method with UV quantification. Compare with calculated LogP (e.g., using ChemAxon) to guide modifications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
